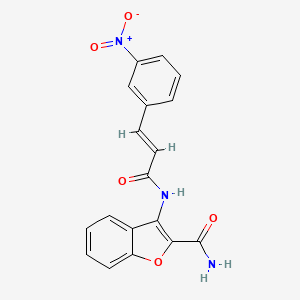

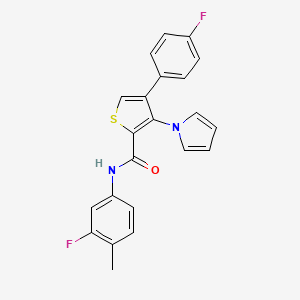

(E)-3-(3-(3-nitrophenyl)acrylamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(E)-3-(3-(3-nitrophenyl)acrylamido)benzofuran-2-carboxamide" is a chemical entity that appears to be related to various research areas, including the synthesis of furan compounds and benzofuran derivatives, as well as their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of furan and benzofuran derivatives is a topic of interest due to their potential biological activities. For instance, paper discusses the synthesis of various furan compounds with nitro and bromo substituents, which are structurally related to benzofuran derivatives. The synthesis involves the treatment of specific acrylic acids with bromine, leading to the formation of cis- and trans-isomers, and further functional derivatives through reactions with alcohols and ammonia. Although the exact synthesis route for "(E)-3-(3-(3-nitrophenyl)acrylamido)benzofuran-2-carboxamide" is not provided, similar synthetic strategies involving the formation of acrylamides and subsequent functionalization could be applicable.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their biological activity. Paper describes the solid-state synthesis and crystal growth of a related compound, "(E)-2-cyano-3-(3-hydroxyphenyl)acrylamide," which crystallizes in the monoclinic system and forms dimers connected via hydrogen bonds. The detailed crystallographic data provide insights into the atomic packing and intermolecular interactions that could be expected for similar compounds, including "(E)-3-(3-(3-nitrophenyl)acrylamido)benzofuran-2-carboxamide."

Chemical Reactions Analysis

The reactivity of furan and benzofuran derivatives is influenced by their functional groups. The presence of nitro, acrylamido, and carboxamide groups in the compound of interest suggests that it could undergo various chemical reactions, such as reduction of the nitro group, hydrolysis of the amide bond, or further functionalization of the benzofuran ring. Paper shows that similar compounds can undergo isomerization and other transformations, indicating that "(E)-3-(3-(3-nitrophenyl)acrylamido)benzofuran-2-carboxamide" may also exhibit interesting reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and thermal behavior, are important for their practical applications. Paper provides a comprehensive analysis of the thermal properties of a related compound, including heat of fusion and entropy of fusion, which are determined using differential scanning calorimetry (DSC). These properties are essential for understanding the stability and suitability of the compound for various applications. Additionally, paper highlights the importance of substituents on the benzofuran ring for biological activity, suggesting that the specific substituents on "(E)-3-(3-(3-nitrophenyl)acrylamido)benzofuran-2-carboxamide" could confer unique biological properties.

科学的研究の応用

Synthesis and Characterization

A study by Barım and Akman (2021) focused on the synthesis and characterization of a benzofuran-based acrylamide monomer, showcasing its potential in various fields ranging from medicine to industry. The comprehensive study included vibrational spectroscopy, molecular property analysis, UV-VIS, HOMO-LUMO energies, and MEP analysis, revealing the compound's chemical reactivity and theoretical spectroscopic data. Such research underlines the monomer's significance in polymer science and industry due to its various active functional groups (Barım & Akman, 2021).

Biological Evaluation

Lavanya, Sribalan, and Padmini (2017) synthesized new derivatives of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide for the development of new bioactive entities. These compounds were evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. Characterization was conducted using NMR, IR, Mass, and X-ray crystallographic techniques, indicating their potential as multifunctional agents in various biological applications (Lavanya, Sribalan, & Padmini, 2017).

Corrosion Inhibition

Research by Abu-Rayyan et al. (2022) explored the corrosion inhibition properties of synthetic acrylamide derivatives on copper in nitric acid solutions. The study highlighted the effective corrosion inhibition potential of these compounds, suggesting their utility in protecting metals against corrosion. This work not only provided insights into the chemical and electrochemical methods of analysis but also supported the application of these derivatives in material science and engineering (Abu-Rayyan et al., 2022).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.

将来の方向性

This would involve a discussion of potential future research directions involving the compound, such as new applications, modifications, or areas of study.

特性

IUPAC Name |

3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5/c19-18(23)17-16(13-6-1-2-7-14(13)26-17)20-15(22)9-8-11-4-3-5-12(10-11)21(24)25/h1-10H,(H2,19,23)(H,20,22)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTFFRBEJSEPRQ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3-(3-nitrophenyl)acrylamido)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2543694.png)

![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2543698.png)

![4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One](/img/structure/B2543699.png)

![Methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride](/img/structure/B2543700.png)

![2-Chloro-N-[[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2543702.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-cyclopentyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2543706.png)

![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)